(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound “(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that features a combination of pyrimidine, piperazine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling with the phenyl group. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidine ring.
Piperazine: A key intermediate that is often functionalized with various substituents.
Phenyl derivatives: Used to introduce the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: To accelerate the reaction.
Solvents: To dissolve reactants and control reaction temperature.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(2-chlorophenyl)methanone
- (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(2-methylphenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in “(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone” distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C21H24F3N5O2 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C21H24F3N5O2/c1-15-14-18(27-10-12-31-13-11-27)26-20(25-15)29-8-6-28(7-9-29)19(30)16-4-2-3-5-17(16)21(22,23)24/h2-5,14H,6-13H2,1H3 |
InChI Key |
RCJZLQARRUDJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
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